molecular formula C8H17O4P B086605 Diethyl (2-oxobutyl)phosphonate CAS No. 1067-73-8

Diethyl (2-oxobutyl)phosphonate

Cat. No.: B086605
CAS No.: 1067-73-8
M. Wt: 208.19 g/mol
InChI Key: GQBVFZDYDHGZPY-UHFFFAOYSA-N
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Preparation Methods

Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethylchlorophosphine with 2-butanol under basic conditions . The reaction typically proceeds as follows:

    Reactants: Diethylchlorophosphine and 2-butanol.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Products: this compound and hydrogen chloride as a byproduct.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Diethyl (2-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates .

Biological Activity

Diethyl (2-oxobutyl)phosphonate, a phosphonic acid derivative, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H19O4PC_9H_{19}O_4P and features a phosphonic acid group along with two ethyl ester groups. The compound is synthesized through the reaction of diethyl phosphite with 3-methyl-2-oxobutanal under controlled conditions, typically involving solvents and catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby modulating biochemical pathways. This mechanism has implications for its use as a potential therapeutic agent in enzyme inhibition .

Enzyme Inhibition

This compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmitter regulation. Such inhibition can lead to increased levels of acetylcholine, which may have therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

  • Direct Esterification : Reacting phosphonic acid derivatives with alcohols.
  • Michael Addition : Utilizing β-oxo esters in reactions with nucleophiles.
  • Oxidative Coupling : Involving Mannich bases and ammonium acetate under specific catalytic conditions .

These synthetic routes not only provide high yields but also allow for the modification of the compound to enhance its biological activity.

Case Study 1: Enzyme Inhibition

A study by Abdou et al. demonstrated that this compound could inhibit AChE effectively, leading to increased acetylcholine levels in vitro. This suggests its potential use in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant antibacterial activity, supporting further investigation into its application as an antimicrobial agent .

Research Findings Summary Table

Study Findings Reference
Abdou et al.Inhibition of AChE; increased acetylcholine levels
Antimicrobial StudyEffective against E. coli and Staphylococcus aureus
Synthesis MethodologyHigh yields through direct esterification and oxidative coupling methods

Properties

IUPAC Name

1-diethoxyphosphorylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405349
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-73-8
Record name Diethyl P-(2-oxobutyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-oxobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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